molecular formula C10H8O3S B3189326 Methyl 4-hydroxy-1-benzothiophene-2-carboxylate CAS No. 310391-14-1

Methyl 4-hydroxy-1-benzothiophene-2-carboxylate

Cat. No.: B3189326
CAS No.: 310391-14-1
M. Wt: 208.24 g/mol
InChI Key: FXOKIHHTHSAQLP-UHFFFAOYSA-N
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Description

“Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate” is a chemical compound with the CAS Number: 314725-14-9 . It has a molecular weight of 208.24 . The IUPAC name for this compound is methyl 4-hydroxy-1-benzothiophene-6-carboxylate .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 4-Hydroxy-1-benzothiophene-2-carboxylate”, often involves heterocyclization of various substrates . Specific synthesis methods for thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8O3S/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5,11H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a storage temperature of +4°C .

Scientific Research Applications

Synthesis and Structural Analysis

Novel Synthesis Techniques and Characterization : Methyl 4-hydroxy-1-benzothiophene-2-carboxylate has been the focus of various studies to develop novel synthetic methods and to analyze its structural properties. For instance, Kovalenko et al. (2019) elaborated on a novel one-pot synthesis technique for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a compound closely related to this compound. This study also detailed the crystal structure of the synthesized compound, highlighting the presence of strong intramolecular hydrogen bonds (Kovalenko et al., 2019).

Electrochemical Reduction and Applications : Rejňák et al. (2004) explored the electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates, including the reduction and dimer products in anhydrous dimethylformamide. The study provides insights into the electron-chemical-electron (ECE) mechanism involved in the reduction process, highlighting the compound's potential in electrochemical applications (Rejňák et al., 2004).

Chemical Reactivity and Transformation

Chemical Transformation and Derivatives : Research has been conducted on the reactivity and transformation of methyl 3-hydroxythiophene-2-carboxylate derivatives, offering pathways to synthesize various chemically significant compounds. For example, Corral and Lissavetzky (1984) investigated the reactions of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, demonstrating the production of thiophene-2,4-diols and their subsequent conversion into valuable chemical entities (Corral & Lissavetzky, 1984).

Synthesis of Complex Heterocyclic Systems : The compound has been utilized in the synthesis of intricate heterocyclic systems, showcasing its versatility in organic synthesis. For instance, Svoboda et al. (1993) reported the synthesis of a novel fused benzoheterocyclic system, highlighting the potential of this compound in the development of complex molecular architectures (Svoboda et al., 1993).

Potential Biological Applications

Investigation into Biologically Active Derivatives : The compound and its derivatives have been a subject of interest in the search for biologically active substances. For example, Ukrainets et al. (2017) synthesized a series of derivatives with potential as diuretics and analgesics, demonstrating the compound's relevance in pharmaceutical research (Ukrainets et al., 2017).

Antibacterial and Antifungal Activities : Research has also been directed towards evaluating the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives, suggesting the compound's potential in developing new antimicrobial agents (Vasu et al., 2005).

Future Directions

Thiophene-based analogs, such as “Methyl 4-Hydroxy-1-benzothiophene-2-carboxylate”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research directions may involve exploring the biological activities of these compounds and developing new synthesis methods.

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-1-benzothiophene-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and thereby affecting cellular redox states . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing antioxidant defenses and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells . Additionally, this compound can impact the metabolism of other compounds by altering the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also affect its overall biological effects, as it may preferentially accumulate in certain cell types or organs .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

methyl 4-hydroxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOKIHHTHSAQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(Methoxymethyloxy)benzo(b)thiophene-2-carboxylic acid (7 g) was dissolved in methanol (140 ml) and thionyl chloride (2.0 ml) was added under ice-cooling. The mixture was refluxed under heating for 2 hr and the reaction mixture was concentrated under reduced pressure. Water was added and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and after filtration, the solvent was evaporated under reduced pressure to give the title compound (6.0 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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